molecular formula C9H8FNO2 B15174615 1-(4-Fluoro-pyridin-2-YL)-cyclopropanecarboxylic acid CAS No. 1060809-49-5

1-(4-Fluoro-pyridin-2-YL)-cyclopropanecarboxylic acid

Cat. No.: B15174615
CAS No.: 1060809-49-5
M. Wt: 181.16 g/mol
InChI Key: PVXZNFUKLCABSQ-UHFFFAOYSA-N
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Description

1-(4-Fluoro-pyridin-2-YL)-cyclopropanecarboxylic acid is an organic compound that features a cyclopropane ring attached to a carboxylic acid group and a 4-fluoropyridin-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-pyridin-2-YL)-cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable pyridine derivative. One common method involves the reaction of 4-fluoropyridine with a cyclopropanecarboxylic acid precursor under specific conditions. The reaction may require the use of catalysts and controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-pyridin-2-YL)-cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(4-Fluoro-pyridin-2-YL)-cyclopropanecarboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-pyridin-2-YL)-cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the nature of the target.

Comparison with Similar Compounds

  • 2-Amino-4-fluoropyridine
  • 4-Fluoro-pyridin-2-yl-methyl-amine

Comparison: 1-(4-Fluoro-pyridin-2-YL)-cyclopropanecarboxylic acid is unique due to the presence of both a cyclopropane ring and a carboxylic acid group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.

Properties

CAS No.

1060809-49-5

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

1-(4-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H8FNO2/c10-6-1-4-11-7(5-6)9(2-3-9)8(12)13/h1,4-5H,2-3H2,(H,12,13)

InChI Key

PVXZNFUKLCABSQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC=CC(=C2)F)C(=O)O

Origin of Product

United States

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